molecular formula C14H10ClF3N4S B2834023 2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 321430-41-5

2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No.: B2834023
CAS No.: 321430-41-5
M. Wt: 358.77
InChI Key: JFVWWXWKGBBGQC-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a tetrahydrothieno[2,3-c]pyridine core fused with a pyridine ring substituted with chloro and trifluoromethyl groups. The 3-carbonitrile and 2-amino groups on the thienopyridine scaffold are critical for its electronic and steric properties. Its synthesis typically involves multi-step reactions, including cyclocondensation and substitution steps, to introduce the trifluoromethyl and chloro substituents on the pyridine moiety . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent modulates electronic effects, influencing binding affinity in pharmacological contexts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N4S/c15-10-3-7(14(16,17)18)5-21-13(10)22-2-1-8-9(4-19)12(20)23-11(8)6-22/h3,5H,1-2,6,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVWWXWKGBBGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a pyridine derivative, such as 3-chloro-5-(trifluoromethyl)-2-pyridine, the compound undergoes nitration and subsequent reduction to introduce the amino group.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the thieno[2,3-c]pyridine core. This step often involves the use of sulfur-containing reagents and catalysts under controlled temperature and pressure conditions.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry techniques to enhance yield and purity. These methods often involve:

    Automated Reactors: Use of automated reactors to precisely control reaction conditions.

    Catalysts: Employment of specific catalysts to accelerate reaction rates and improve selectivity.

    Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thieno groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present in intermediates) or other reducible functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a pharmaceutical agent due to its ability to act on specific biological pathways. It has been investigated as a candidate for:

  • Allosteric Modulation : Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridines can serve as allosteric modulators of adenosine receptors, which are crucial in various physiological processes including neurotransmission and inflammation .
  • Anticancer Activity : Some studies suggest that compounds with similar structures exhibit cytotoxic properties against cancer cell lines. This opens avenues for further exploration of 2-amino derivatives in oncology .

Agricultural Chemistry

The compound's properties may also lend themselves to applications in agricultural chemistry, particularly as a pesticide or herbicide. Compounds with trifluoromethyl groups are often associated with enhanced biological activity against pests and pathogens.

Material Science

Due to its unique molecular structure, this compound could be utilized in the development of novel materials. Its interaction with polymers and other materials can lead to advancements in coatings or composites that require specific thermal or chemical resistance.

Case Study 1: Allosteric Modulators

A study published in the ACS Omega journal evaluated a series of tetrahydrothieno derivatives for their ability to modulate A1 adenosine receptors. The findings suggested that modifications at the amino and pyridine positions significantly influenced receptor affinity and selectivity . This highlights the potential of our compound as a lead structure for developing new drugs targeting adenosine receptors.

Case Study 2: Anticancer Activity

Research conducted on similar compounds demonstrated promising results in inhibiting the growth of various cancer cell lines. For instance, tetrahydrothieno derivatives were tested against breast and lung cancer cells, showing IC50 values indicating effective cytotoxicity . This suggests that 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile could be further investigated as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of nitrogen- and sulfur-containing heterocycles with carbonitrile functionalization. Key structural analogs and their distinguishing features are outlined below:

Compound Name Core Structure Key Substituents Biological/Physicochemical Properties References
Target Compound Thieno[2,3-c]pyridine 3-CN, 2-NH₂, 3-Cl, 5-CF₃ (pyridine) High lipophilicity (CF₃), enhanced receptor binding
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole 5-CN, 6-NH₂, 2-Cl (phenyl), 3-OCH₃ (aryl) Moderate solubility (OCH₃), lower metabolic stability
3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carbonitrile Thieno[2,3-b]pyridine 2-CN, 3-NH₂, 5-CO₂Et, 6-CH₃ Reduced potency due to CO₂Et group
2-Amino-6-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-3,5-pyridinedicarbonitrile Pyridine-piperazine-thienopyridine 3,5-diCN, piperazinyl linkage Improved solubility (piperazine), extended SAR

Key Findings:

Substituent Impact on Binding Affinity: The trifluoromethyl group at the 5-position of the pyridine ring (target compound) significantly enhances adenosine A1 receptor binding compared to methoxy or ethoxycarbonyl substituents in analogs . Chloro substituents at the 3-position (pyridine) improve electronic withdrawal, stabilizing interactions with hydrophobic receptor pockets, as seen in analogs like 6-amino-1-(2-chlorophenyl)-dihydropyrano[2,3-c]pyrazole derivatives .

Synthetic Accessibility: The target compound’s synthesis is more complex than dihydropyrano[2,3-c]pyrazole analogs due to the tetrahydrothieno[2,3-c]pyridine core, requiring precise cyclization conditions . Piperazine-linked analogs (e.g., CAS 338410-24-5) introduce additional synthetic steps but offer modularity for diversification .

Physicochemical Properties: The carbonitrile group in all analogs contributes to planar molecular geometry, favoring π-π stacking in crystal structures . The target compound’s tetrahydrothieno[2,3-c]pyridine core reduces ring strain compared to fully aromatic thieno[2,3-b]pyridines, enhancing conformational flexibility for target engagement .

Pharmacological Relevance (Inferred from Structural Analogues):

  • Adenosine A1 Receptor Modulation: The target compound’s 2-amino-3-benzoylthiophene-like substructure aligns with SAR studies showing that CF₃ and Cl substituents optimize allosteric enhancement while minimizing competitive antagonism .
  • Metabolic Stability: The trifluoromethyl group in the target compound likely confers resistance to oxidative metabolism, a property shared with 3-(trifluoromethyl)phenyl-substituted thienopyridines .

Biological Activity

The compound 2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile , with the chemical formula C14H10ClF3N4SC_{14}H_{10}ClF_3N_4S, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Basic Information

PropertyValue
Chemical Formula C14H10ClF3N4SC_{14}H_{10}ClF_3N_4S
Molecular Weight 348.76 g/mol
CAS Number 321430-41-5
Melting Point 199-202 °C
Hazard Classification Irritant

Structural Characteristics

The compound features a thieno[2,3-c]pyridine core substituted with a trifluoromethyl group and a chloro group on the pyridine ring. This unique structure contributes to its biological activity by potentially interacting with various molecular targets.

Research indicates that this compound acts primarily as an allosteric modulator of adenosine receptors, specifically the A1 and A3 subtypes. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand. This property is crucial for developing drugs that require fine-tuning of receptor activity without the side effects associated with direct agonists or antagonists.

Pharmacological Studies

  • Adenosine Receptor Modulation
    • A study by Valant et al. (2010) demonstrated that compounds similar to our target compound exhibited significant allosteric modulation of A1 receptors, enhancing their signaling pathways while reducing adverse effects associated with direct agonism .
    • Another research highlighted that certain substitutions on the phenyl ring of related compounds could optimize their activity as A1 receptor modulators, suggesting a structure-activity relationship that could be explored further .
  • Antinociceptive Effects
    • In vivo studies have shown that related compounds can produce antinociceptive effects in animal models. For example, the benzoylthiophene analogue T-62 was found to reduce hypersensitivity following peripheral inflammation through central mechanisms involving A1 receptor modulation .

Study 1: Allosteric Modulation

In a comparative analysis of various thieno[2,3-c]pyridines, it was found that modifications at the 3 and 6 positions significantly influenced their efficacy as allosteric modulators of A1 receptors. The presence of a trifluoromethyl group was noted to enhance binding affinity and efficacy in certain derivatives .

Study 2: In Vivo Efficacy

A study involving carrageenan-induced inflammation in rats revealed that compounds structurally related to our target compound exhibited significant reductions in pain response, indicating potential therapeutic applications in pain management .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functional group introduction. For example, analogous tetrahydrothieno[2,3-c]pyridines are synthesized via:

  • Step 1: Cyclocondensation of substituted pyridines with thiophene derivatives under basic conditions (e.g., NaOH in ethanol/water) .
  • Step 2: Introduction of the trifluoromethyl and chloro substituents via nucleophilic substitution or cross-coupling reactions.
  • Purification: Acid precipitation or column chromatography improves purity.

Critical Variables:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reactivity of halogenated intermediates.
  • Temperature: Elevated temperatures (80–100°C) accelerate cyclization but may degrade sensitive groups.
  • Catalysts: Pd-based catalysts improve coupling efficiency for pyridinyl-thiophene linkages.

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationNaOH, ethanol/H₂O, 80°C65–72>95%
SubstitutionK₂CO₃, DMF, 100°C5890%

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signatures include:
    • Thiophene protons: δ 6.8–7.2 ppm (split peaks due to fused rings).
    • Tetrahydro pyridine NH₂: δ 4.5–5.0 ppm (broad singlet).
    • Trifluoromethyl (CF₃): ¹⁹F NMR signal at δ -60 to -70 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (e.g., m/z 416.05 for C₁₅H₁₁ClF₃N₄S).

Best Practices:

  • Use deuterated DMSO for NMR to resolve NH₂ proton signals.
  • Compare experimental data with computational predictions (e.g., DFT for NMR shifts) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and binding mechanisms of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions influenced by the trifluoromethyl group .
  • Molecular Docking: Simulate interactions with target proteins (e.g., adenosine receptors):
    • Protocol: Use AutoDock Vina with receptor PDB structures (e.g., 4UWF for A₁AR).
    • Key Interactions: The pyridinyl group may form π-π stacking, while CF₃ enhances hydrophobic binding .

Validation:

  • Correlate docking scores with in vitro IC₅₀ values from receptor-binding assays.

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Contradictions often arise from:

  • Experimental Variability: Differences in cell lines (e.g., HEK293 vs. CHO for receptor assays).
  • Solubility Issues: Use DMSO stock solutions ≤0.1% to avoid cytotoxicity.
  • Data Normalization: Include positive controls (e.g., adenosine for A₁AR studies) and validate via orthogonal assays (e.g., cAMP vs. calcium flux) .

Case Study:
A 2009 study found conflicting allosteric modulation effects due to varying assay pH (7.4 vs. 6.8), altering protonation states of the amino group .

Q. What challenges arise in X-ray crystallography for this compound, and how can they be mitigated?

Methodological Answer: Challenges:

  • Flexible backbone: The tetrahydrothieno ring adopts multiple conformations, complicating crystallization.
  • Weak diffraction: Heavy atoms (Cl, S) improve phasing but require high-intensity synchrotron sources.

Solutions:

  • Cocrystallization: Use protein targets (e.g., kinases) to stabilize the ligand conformation .
  • Software Tools: SHELXL for refining twinned or low-resolution data (R-factor < 0.15) .

Example:
A 2012 study resolved similar pyridine derivatives via cryocooling (100 K) and iterative refinement in SHELX .

Q. How do substituents (e.g., CF₃, Cl) influence reactivity in downstream derivatization?

Methodological Answer:

  • Trifluoromethyl (CF₃): Electron-withdrawing effect directs electrophilic substitution to the 4-position of the pyridine ring.
  • Chloro (Cl): Facilitates Suzuki-Miyaura couplings for introducing aryl groups .
  • Carbonitrile Group: Participates in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .

Table 2: Substituent Effects on Reactivity

SubstituentReactivity ImpactExample Reaction
CF₃Stabilizes intermediates via inductive effectsNitration at C4
ClActivates ring for nucleophilic substitutionPd-catalyzed cross-coupling

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